molecular formula C14H23ClN2O2 B8494097 ethyl 1-(2-aminoethyl)-5,5-dimethyl-4,6-dihydrocyclopenta[b]pyrrole-2-carboxylate;hydrochloride

ethyl 1-(2-aminoethyl)-5,5-dimethyl-4,6-dihydrocyclopenta[b]pyrrole-2-carboxylate;hydrochloride

Cat. No.: B8494097
M. Wt: 286.80 g/mol
InChI Key: LNLMDLXMIGDKQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(2-aminoethyl)-5,5-dimethyl-4,6-dihydrocyclopenta[b]pyrrole-2-carboxylate;hydrochloride is a complex organic compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound is characterized by its unique structure, which includes a pyrrole ring fused with a cyclopentane ring, and an ethyl ester group attached to the carboxylate moiety.

Preparation Methods

The synthesis of ethyl 1-(2-aminoethyl)-5,5-dimethyl-4,6-dihydrocyclopenta[b]pyrrole-2-carboxylate;hydrochloride involves several steps. One common method includes the reaction of ethyl-3-(propylamino) but-2-enoate with acetaldehyde and iodine under basic conditions to form the desired product . Industrial production methods often involve similar multi-step synthetic routes, optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 1-(2-aminoethyl)-5,5-dimethyl-4,6-dihydrocyclopenta[b]pyrrole-2-carboxylate;hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-(2-aminoethyl)-5,5-dimethyl-4,6-dihydrocyclopenta[b]pyrrole-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 1-(2-aminoethyl)-5,5-dimethyl-4,6-dihydrocyclopenta[b]pyrrole-2-carboxylate;hydrochloride can be compared with other pyrrole derivatives such as:

This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.

Properties

Molecular Formula

C14H23ClN2O2

Molecular Weight

286.80 g/mol

IUPAC Name

ethyl 1-(2-aminoethyl)-5,5-dimethyl-4,6-dihydrocyclopenta[b]pyrrole-2-carboxylate;hydrochloride

InChI

InChI=1S/C14H22N2O2.ClH/c1-4-18-13(17)11-7-10-8-14(2,3)9-12(10)16(11)6-5-15;/h7H,4-6,8-9,15H2,1-3H3;1H

InChI Key

LNLMDLXMIGDKQO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1CCN)CC(C2)(C)C.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 500-mL Parr reactor bottle was purged with nitrogen and charged with 10% palladium on carbon (50% wet, 2.0 g dry weight), 103c (4.5 g, 18 mmol), 12% hydrochloric acid (9.2 mL, 37 mmol), ethyl acetate (80 mL) and ethanol (52 mL). The bottle was attached to a Parr hydrogenator, evacuated, charged with hydrogen gas to a pressure of 50 psi and shaken for 6 h. After this time, the hydrogen was evacuated, and nitrogen was charged into the bottle. Diatomaceous earth filtration agent (Celite® 521, 10.0 g) was added, and the mixture was filtered through a pad of Celite 521. The filter cake was washed with ethanol (2×50 mL), and the combined filtrates were concentrated to dryness under reduced pressure. The crude residue 103d was carried onto the next step without further purification.
Name
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
9.2 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
52 mL
Type
solvent
Reaction Step One

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